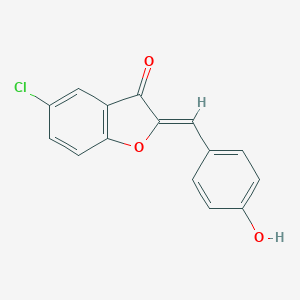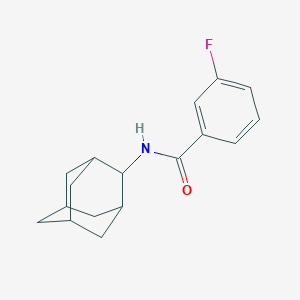![molecular formula C17H16N2O2S B214805 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide](/img/structure/B214805.png)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide, also known as CP-690,550, is a synthetic small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This drug belongs to the class of Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.
Mechanism of Action
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. By blocking these enzymes, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide reduces the production of cytokines and thereby suppresses the immune response that is responsible for the development of autoimmune diseases.
Biochemical and physiological effects:
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. In vitro studies have demonstrated that this drug inhibits the proliferation and activation of T cells, B cells, and natural killer cells by blocking the signaling pathways of cytokines that are involved in their activation. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, which are known to play a crucial role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has several advantages as a tool for studying the role of JAK enzymes in the signaling pathways of cytokines. This drug has high selectivity for JAK1 and JAK3 enzymes, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models and clinical trials.
However, there are also some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments. This drug has been shown to have off-target effects on other enzymes such as JAK2 and Tyk2, which may affect the interpretation of the results. In addition, the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans are still being evaluated, and there may be potential side effects that have not yet been identified.
Future Directions
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still many questions that need to be addressed in future research. Some of the future directions for the study of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide include:
1. Investigating the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans.
2. Identifying the optimal dosage and treatment duration for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in different autoimmune diseases.
3. Studying the potential off-target effects of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide on other signaling pathways.
4. Developing new JAK inhibitors with improved selectivity and safety profiles.
5. Investigating the role of JAK enzymes in other diseases such as cancer and infectious diseases.
In conclusion, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide is a promising drug that has been developed for the treatment of autoimmune diseases. This drug works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. Although there are still some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments, this drug has the potential to be a valuable tool for studying the role of JAK enzymes in the immune system and for the development of new therapies for autoimmune diseases.
Synthesis Methods
The synthesis of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide involves several steps, starting from the reaction of 2-m-tolyloxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid to form the desired amide product. The final compound is obtained by recrystallization and purification.
Scientific Research Applications
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that this drug inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases by promoting the proliferation and activation of immune cells such as T cells, B cells, and natural killer cells.
properties
Product Name |
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-4-2-5-12(8-11)21-10-16(20)19-17-14(9-18)13-6-3-7-15(13)22-17/h2,4-5,8H,3,6-7,10H2,1H3,(H,19,20) |
InChI Key |
UIVLQHRJGMAQBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
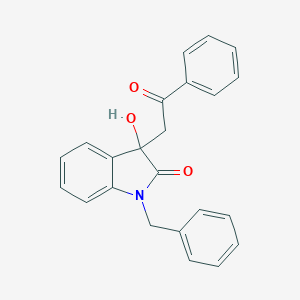
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
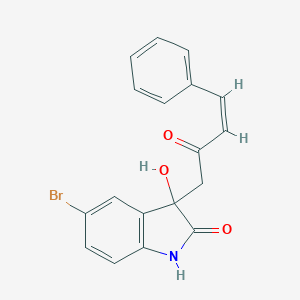
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214735.png)
![3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B214737.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214738.png)
![5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214740.png)
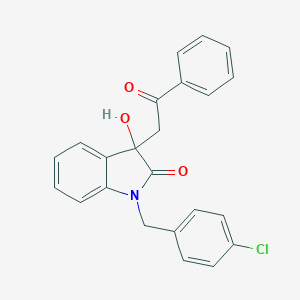
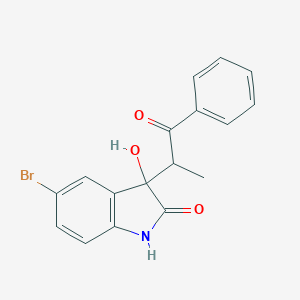
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B214752.png)
